1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea
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Description
1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C25H26FN3O4S and its molecular weight is 483.56. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis of Tetrahydroisoquinolines
- A novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines has been developed, with the key step being the diastereoselective addition of homochiral acetaldehyde acetals to sulfonylimines. This process leads to the synthesis of enantiomerically pure dihydroisoquinolines, demonstrating a potential application in the creation of chiral compounds for pharmaceutical use (Wünsch & Nerdinger, 1999).
Antiproliferative Activity in Cancer Research
- Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their biological activity. Certain derivatives exhibited significant antiproliferative effects against cancer cell lines, suggesting their potential as lead compounds in the development of new cancer therapies (Perković et al., 2016).
NMR Spectral Analysis of Ureido Acids
- The NMR spectra of various ureido acids and dihydrouracils have been analyzed, contributing to the conformational analysis of these compounds. This research aids in understanding the structural properties of ureido acids, which can influence their reactivity and potential applications in medicinal chemistry (Katritzky et al., 1969).
Synthesis and Antiviral Study
- A study on the synthesis and characterization of sulfonamide and urea derivatives of tetrahydroquinazolin and their antiviral activity against avian paramyxovirus (AMPV-1) has been conducted. One of the sulfonamide derivatives showed three-fold higher antiviral activity than Ribavirin, highlighting the potential of these compounds in antiviral drug development (Selvakumar et al., 2018).
Inhibition of Phenylethanolamine N-Methyltransferase
- The binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT) was compared. These studies provide insights into the structural requirements for the inhibition of PNMT, an enzyme involved in the synthesis of epinephrine, with implications for therapeutic applications (Grunewald et al., 2006).
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-33-22-10-4-18(5-11-22)14-15-27-25(30)28-21-9-6-19-3-2-16-29(24(19)17-21)34(31,32)23-12-7-20(26)8-13-23/h4-13,17H,2-3,14-16H2,1H3,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXMJFUNPHIGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.